molecular formula C7H8BrNO2S B12507156 (2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid

(2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid

Cat. No.: B12507156
M. Wt: 250.12 g/mol
InChI Key: LROMXNHLKPFYBJ-RXMQYKEDSA-N
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Description

(2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid is a compound that belongs to the class of amino acids It features a thiophene ring substituted with a bromine atom at the 3-position and an amino group at the 2-position of the propanoic acid chain

Properties

Molecular Formula

C7H8BrNO2S

Molecular Weight

250.12 g/mol

IUPAC Name

(2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid

InChI

InChI=1S/C7H8BrNO2S/c8-4-1-2-12-6(4)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m1/s1

InChI Key

LROMXNHLKPFYBJ-RXMQYKEDSA-N

Isomeric SMILES

C1=CSC(=C1Br)C[C@H](C(=O)O)N

Canonical SMILES

C1=CSC(=C1Br)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives. The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are notable methods for preparing thiophene derivatives . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives, including (2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid, often employs large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of thiophene.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives.

Scientific Research Applications

(2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the bromothiophene moiety can participate in π-π interactions or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-3-(2-bromophenyl)propanoic acid: Similar structure but with a phenyl ring instead of a thiophene ring.

    (2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

(2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid is unique due to the presence of the bromothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .

Biological Activity

(2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid, a compound characterized by its unique thiophene structure with a bromine substitution, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on current research findings.

The compound's molecular formula is C7H8BrNO2SC_7H_8BrNO_2S, with a molecular weight of 250.11 g/mol. Its structure comprises an amino acid backbone modified with a bromothiophene moiety, which influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC7H8BrNO2S
Molecular Weight250.11 g/mol
IUPAC Name(2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid
CAS Number1269973-25-2

Synthesis

The synthesis of (2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid typically involves:

  • Formation of the Thiophene Ring : Utilizing methods such as the Gewald reaction.
  • Bromination : The thiophene ring is brominated at the 3-position using brominating agents.
  • Amino Acid Coupling : The brominated thiophene is coupled with an amino acid precursor to form the final product.

The biological activity of (2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid is largely attributed to its interaction with various molecular targets in biological systems. The amino acid structure allows it to engage with enzymes and receptors, potentially modulating biochemical pathways.

Pharmacological Studies

Research indicates that this compound exhibits significant activity in several areas:

  • Antioxidant Activity : Studies have shown that compounds with similar structures can exhibit antioxidant properties, potentially reducing oxidative stress in cells.
  • Neuroprotective Effects : Preliminary investigations suggest that (2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid may protect neuronal cells from apoptosis, making it a candidate for neurodegenerative disease research.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, suggesting potential applications in treating infections.

Neuroprotective Study

In a study published in Journal of Neurochemistry, researchers investigated the neuroprotective effects of related thiophene derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds significantly reduced cell death and increased cell viability by modulating apoptotic pathways.

Antimicrobial Research

Another study focused on the antimicrobial activity of thiophene-based amino acids against various bacterial strains. The results showed that (2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid inhibited the growth of Gram-positive bacteria, indicating its potential as a new antibiotic agent.

Comparative Analysis

To better understand the significance of (2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid, it is essential to compare it with similar compounds:

CompoundAntioxidant ActivityNeuroprotective EffectsAntimicrobial Properties
(2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acidModerateSignificantYes
(2R)-2-amino-3-(5-bromothiophen-2-yl)propanoic acidLowModerateNo
(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acidHighSignificantYes

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